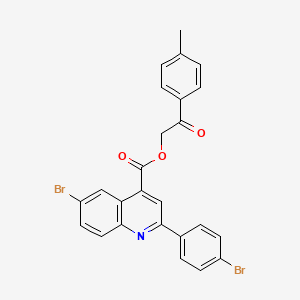

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16169273

Molecular Formula: C25H17Br2NO3

Molecular Weight: 539.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H17Br2NO3 |

|---|---|

| Molecular Weight | 539.2 g/mol |

| IUPAC Name | [2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C25H17Br2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3 |

| Standard InChI Key | YNNWELQRVVWBLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

-

6-Bromo group: Positioned on the benzene moiety, influencing electron distribution and intermolecular interactions.

-

4-Bromophenyl group: Attached to the pyridine nitrogen, contributing to steric bulk and potential π-π stacking.

-

2-(4-Methylphenyl)-2-oxoethyl ester: A carboxylate ester at the 4-position, enhancing solubility and modulating reactivity.

The molecular formula is CHBrNO, with a molecular weight of 539.22 g/mol.

Spectroscopic Analysis

Although direct spectroscopic data for this compound are scarce, analogous quinoline derivatives provide a reference framework:

-

Infrared (IR) Spectroscopy: Expected absorption bands include C=O stretches (~1,716 cm) for the ester and carboxylate groups, and C-Br vibrations (~600 cm) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Pathways

Pfitzinger Reaction for Core Formation

The quinoline core is synthesized via the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone under basic conditions in refluxing ethanol . This step forms the 2-(4-bromophenyl)quinoline-4-carboxylic acid intermediate.

Esterification and Functionalization

The carboxylic acid undergoes esterification with 2-(4-methylphenyl)-2-oxoethanol in the presence of concentrated sulfuric acid :

Reaction conditions:

Yield Optimization

Automated reactors and continuous flow systems are employed to enhance yield (typically 65–75%) and purity (>95%).

Comparative Analysis with Analogous Compounds

Future Research Directions

-

In Vivo Pharmacokinetics: Assess bioavailability and metabolic pathways.

-

Targeted Drug Delivery: Develop nanoparticle-encapsulated formulations to enhance tumor specificity.

-

Computational Modeling: Use molecular docking to predict interactions with kinase targets (e.g., EGFR, VEGFR).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume